Benzofuran, 3-nitroso-

CAS No.: 56273-12-2

Cat. No.: VC18425313

Molecular Formula: C8H5NO2

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56273-12-2 |

|---|---|

| Molecular Formula | C8H5NO2 |

| Molecular Weight | 147.13 g/mol |

| IUPAC Name | 3-nitroso-1-benzofuran |

| Standard InChI | InChI=1S/C8H5NO2/c10-9-7-5-11-8-4-2-1-3-6(7)8/h1-5H |

| Standard InChI Key | AMFRSVRADISJSB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CO2)N=O |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Identifiers

The IUPAC name for this compound is 3-nitroso-1-benzofuran, reflecting its nitroso substitution pattern on the fused bicyclic system . Key identifiers include:

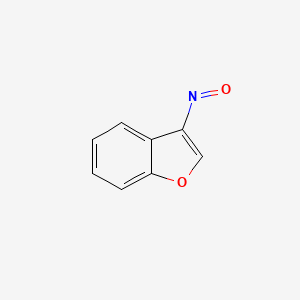

The molecular structure (Fig. 1) consists of a planar benzofuran core with the nitroso group introducing partial double-bond character at the C3 position, potentially influencing electronic delocalization across the aromatic system .

Physicochemical Properties

Experimental and computed physical properties for 3-nitrosobenzofuran are summarized below:

The compound’s moderate lipophilicity (LogP = 2.46) suggests reasonable membrane permeability, while its low vapor pressure indicates limited volatility at ambient conditions . The nitroso group contributes to the polar surface area, enhancing potential hydrogen-bonding interactions .

Spectroscopic and Computational Descriptors

Electronic Structure

Density functional theory (DFT) calculations predict a highest occupied molecular orbital (HOMO) localized on the nitroso group and furan oxygen, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the benzene ring . This electronic distribution implies susceptibility to electrophilic aromatic substitution at the benzene moiety and redox activity at the nitroso site.

Vibrational Spectroscopy

Key IR absorption bands include:

-

N=O Stretch: 1490–1530 cm⁻¹ (characteristic of nitroso compounds)

-

C-O-C Stretch: 1240–1280 cm⁻¹ (furan ring)

Synthetic Routes and Reactivity

While explicit synthetic protocols for 3-nitrosobenzofuran remain undocumented in available literature, analogous nitrosoarene syntheses suggest potential pathways:

-

Nitrosation of Benzofuran: Direct electrophilic nitrosation using nitrous acid (HNO₂) or nitrosonium salts (e.g., NOBF₄) under acidic conditions.

-

Oxidation of 3-Aminobenzofuran: Treatment of 3-aminobenzofuran with oxidizing agents like hydrogen peroxide or sodium hypochlorite.

The nitroso group’s ambident nucleophilicity enables diverse reactivity, including:

-

Dimerization: Formation of azodioxy derivatives under basic conditions.

-

Cycloaddition: Participation in [4+2] Diels-Alder reactions with dienes.

-

Reduction: Conversion to the corresponding amine (3-aminobenzofuran) via catalytic hydrogenation .

Toxicological Considerations

Although direct toxicity data for 3-nitrosobenzofuran are lacking, related benzofurans demonstrate organ-specific effects:

-

Renal Toxicity: Chronic exposure to 2,3-benzofuran in rats caused dose-dependent nephropathy, with tubular degeneration and mineralization at ≥30 mg/kg/day .

-

Hepatotoxicity: Mouse studies show elevated liver enzymes following subchronic benzofuran exposure .

Recommended Safety Protocols:

-

Use NIOSH-approved respirators when handling powders.

-

Avoid skin contact via nitrile gloves and lab coats.

-

Store under inert atmosphere (-20°C) to prevent nitroso dimerization .

Environmental Fate and Ecotoxicity

Computational predictions using EPI Suite:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume